(2E)-3-[3-methoxy-4-(prop-2-yn-1-yloxy)phenyl]prop-2-enoic acid
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Overview
Description
(2E)-3-[3-methoxy-4-(prop-2-yn-1-yloxy)phenyl]prop-2-enoic acid is an organic compound characterized by its unique structure, which includes a methoxy group, a prop-2-yn-1-yloxy group, and a phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-3-[3-methoxy-4-(prop-2-yn-1-yloxy)phenyl]prop-2-enoic acid typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 3-methoxy-4-hydroxybenzaldehyde and propargyl bromide.
Formation of Intermediate: The first step involves the alkylation of 3-methoxy-4-hydroxybenzaldehyde with propargyl bromide in the presence of a base such as potassium carbonate to form 3-methoxy-4-(prop-2-yn-1-yloxy)benzaldehyde.
Condensation Reaction: The intermediate is then subjected to a condensation reaction with malonic acid in the presence of a base such as piperidine to form the desired this compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
(2E)-3-[3-methoxy-4-(prop-2-yn-1-yloxy)phenyl]prop-2-enoic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions using reagents like sodium borohydride or lithium aluminum hydride can convert the compound into alcohols or alkanes.
Substitution: The methoxy and prop-2-yn-1-yloxy groups can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols, alkanes.
Substitution: Derivatives with substituted functional groups.
Scientific Research Applications
(2E)-3-[3-methoxy-4-(prop-2-yn-1-yloxy)phenyl]prop-2-enoic acid has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activities, including anti-inflammatory and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (2E)-3-[3-methoxy-4-(prop-2-yn-1-yloxy)phenyl]prop-2-enoic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or activating enzymes involved in metabolic pathways.
Modulating Receptors: Interacting with cellular receptors to influence signal transduction pathways.
Altering Gene Expression: Affecting the expression of genes related to inflammation, oxidative stress, and other biological processes.
Comparison with Similar Compounds
Similar Compounds
(2E)-3-[3-methoxy-4-(prop-2-yn-1-yloxy)phenyl]prop-2-enoic acid: Unique due to its specific functional groups and structure.
Cinnamic Acid Derivatives: Compounds with similar structures but different substituents on the phenyl ring.
Phenylpropanoids: A class of organic compounds with a phenyl ring and a three-carbon side chain.
Uniqueness
This compound is unique due to the presence of both methoxy and prop-2-yn-1-yloxy groups, which confer distinct chemical and biological properties compared to other similar compounds.
Properties
CAS No. |
385383-50-6 |
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Molecular Formula |
C13H12O4 |
Molecular Weight |
232.23 g/mol |
IUPAC Name |
3-(3-methoxy-4-prop-2-ynoxyphenyl)prop-2-enoic acid |
InChI |
InChI=1S/C13H12O4/c1-3-8-17-11-6-4-10(5-7-13(14)15)9-12(11)16-2/h1,4-7,9H,8H2,2H3,(H,14,15) |
InChI Key |
BJMVRUIGQYIBKW-UHFFFAOYSA-N |
SMILES |
COC1=C(C=CC(=C1)C=CC(=O)O)OCC#C |
Canonical SMILES |
COC1=C(C=CC(=C1)C=CC(=O)O)OCC#C |
solubility |
not available |
Origin of Product |
United States |
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